N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate
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Overview
Description
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate is a complex organic compound with the molecular formula C27H46Cl3N3O2S This compound is notable for its unique structure, which includes multiple chlorine atoms and a long hexadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate typically involves multiple steps:
Formation of the Anilino Derivative: The initial step involves the reaction of 2,4-dimethylaniline with a suitable chlorinating agent to introduce the chlorine atoms. This reaction is usually carried out under controlled temperature conditions to ensure selective chlorination.
Carbothioylation: The chlorinated aniline derivative is then reacted with a carbothioylating agent, such as thiophosgene, to form the carbothioylated intermediate. This step requires careful handling due to the toxicity of thiophosgene.
Amidation: The final step involves the reaction of the carbothioylated intermediate with hexadecanamide under basic conditions to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((4-METHOXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: This compound has a similar structure but with a methoxyanilino group instead of a dimethylanilino group.
2,4-DI-CL-N-(2,2,2-TRI-CL-1-(((2,5-DI-MEO-ANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Another similar compound with different substituents on the anilino group.
Uniqueness
N(2,2,2-Tri-CL-1(((2,4-DI-ME-anilino)carbothioyl)amino)ET)hexadecanamide hydrate is unique due to its specific combination of chlorine atoms and the long hexadecanamide chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
308101-52-2 |
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Molecular Formula |
C27H46Cl3N3O2S |
Molecular Weight |
583.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]hexadecanamide;hydrate |
InChI |
InChI=1S/C27H44Cl3N3OS.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(34)32-25(27(28,29)30)33-26(35)31-23-19-18-21(2)20-22(23)3;/h18-20,25H,4-17H2,1-3H3,(H,32,34)(H2,31,33,35);1H2 |
InChI Key |
FIJUHSGNKGGVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C.O |
Origin of Product |
United States |
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